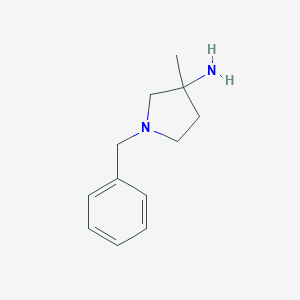

1-Benzyl-3-methylpyrrolidin-3-amine

説明

Structure

3D Structure

特性

IUPAC Name |

1-benzyl-3-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-12(13)7-8-14(10-12)9-11-5-3-2-4-6-11/h2-6H,7-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMZNKWUBDUKXRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441024 | |

| Record name | 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181114-76-1 | |

| Record name | 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-methylpyrrolidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

"physicochemical properties of 1-Benzyl-3-methylpyrrolidin-3-amine"

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-methylpyrrolidin-3-amine

Foreword: A Methodological Approach to Characterization

This guide addresses the physicochemical properties of the novel research compound, 1-Benzyl-3-methylpyrrolidin-3-amine. As a distinct chemical entity, comprehensive, publicly available data sets for this specific molecule are scarce. Therefore, this document adopts the perspective of a senior application scientist, moving beyond a simple recitation of known values. Instead, it provides a robust framework for the determination and interpretation of its key physicochemical parameters. We will delve into the causality behind experimental choices, grounding our protocols in established analytical principles relevant to drug discovery and development. This guide is designed to be a self-validating system, empowering researchers to generate and understand their own high-quality data for this and similar molecules.

Molecular Identity and Structural Overview

1-Benzyl-3-methylpyrrolidin-3-amine is a substituted pyrrolidine derivative. Its structure features a tertiary amine within the pyrrolidine ring (at position 1, N-benzylated) and a primary amine attached to a quaternary carbon at position 3. This unique arrangement of two basic centers is critical to its chemical behavior.

Chemical Structure:

Caption: Workflow for pKa determination by potentiometric titration.

Interpretation: The resulting titration curve will show two distinct buffer regions, corresponding to the protonation of the two nitrogen atoms. The higher pKa value will be assigned to the more basic primary amine, while the lower pKa will correspond to the tertiary ring amine. At physiological pH (~7.4), a significant fraction of the molecules will be dicationic (doubly protonated), which has major implications for its interaction with cell membranes and targets.

Lipophilicity (logP)

Principle and Significance

LogP, the logarithm of the partition coefficient, measures a compound's differential solubility between an immiscible organic solvent (typically n-octanol) and water. [1][2]It is a critical parameter in drug design, as it provides a surrogate measure for a molecule's lipophilicity ("greasiness"). A balanced logP (often between 1 and 3) is desirable for oral drugs, reflecting a compromise between the aqueous solubility needed for dissolution and the lipid permeability required to cross cell membranes. [1]

Experimental Protocol: Shake-Flask Method (OECD 107)

The shake-flask method is the gold standard for logP determination. It directly measures the partitioning of the compound between n-octanol and water.

Methodology:

-

Pre-saturation: Prepare a stock of n-octanol saturated with water and water saturated with n-octanol by vigorously mixing them and allowing the phases to separate overnight. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of 1-Benzyl-3-methylpyrrolidin-3-amine in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method used for quantification (e.g., UV-Vis spectroscopy or HPLC).

-

Partitioning: In a separatory funnel or vial, combine a precise volume of the octanol stock solution with a precise volume of the pre-saturated water (e.g., a 1:1 or 2:1 ratio).

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 30 minutes) at a constant temperature (25°C) to allow for complete partitioning.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the partition coefficient P as P = [Concentration]octanol / [Concentration]aqueous. The logP is the base-10 logarithm of P. [2]

Workflow and Data Interpretation

Caption: Experimental workflow for logP determination via the shake-flask method.

Interpretation: An estimated cLogP of ~1.5-2.5 suggests that 1-Benzyl-3-methylpyrrolidin-3-amine has moderate lipophilicity. This is a favorable range for potential CNS-active agents, as it suggests the ability to cross the blood-brain barrier. [1]It's important to note that logP measures the partitioning of the neutral species. Since this compound is basic, its distribution at a specific pH is better described by logD (the distribution coefficient), which accounts for both ionized and neutral forms.

Physical State and Melting Point

Principle and Significance

The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this occurs over a narrow range (typically < 2°C). [3]The melting point provides a simple, rapid assessment of purity; impurities typically depress and broaden the melting range. [4][5]It is also a critical parameter for material handling, stability assessment, and formulation development.

Experimental Protocol: Capillary Melting Point Determination

This is the most common and pharmacopeia-recognized method for determining the melting point of a solid. [6] Methodology:

-

Sample Preparation: If the compound is a solid, ensure it is dry and finely powdered. If it is an oil, it may be possible to convert it to a solid salt (e.g., hydrochloride or tartrate) for easier handling and characterization.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount. Tap the sealed end of the tube on a hard surface or drop it down a long glass tube to tightly pack a 2-3 mm column of the sample at the bottom. [5][6]3. Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Rapid Determination (Optional): First, heat the sample rapidly (10-20°C/min) to find an approximate melting temperature. [4][6]5. Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Using a fresh sample, heat at a slow, controlled rate (1-2°C/min). [6]6. Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid particle melts. The melting point is reported as the range T1-T2.

Workflow and Data Interpretation

Sources

A Technical Guide to the Structural Elucidation of 1-Benzyl-3-methylpyrrolidin-3-amine

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in drug discovery, process development, and quality control. This guide provides an in-depth, methodology-driven approach to the structural elucidation of 1-benzyl-3-methylpyrrolidin-3-amine, a substituted pyrrolidine that represents a common scaffold in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of techniques, focusing instead on the integrated strategic application of modern spectroscopic methods. We will detail the causality behind experimental choices, presenting a self-validating workflow that combines High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The protocols and data interpretations described herein are grounded in authoritative standards to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

1-Benzyl-3-methylpyrrolidin-3-amine is a chiral tertiary amine containing a pyrrolidine core, a structural motif prevalent in a wide range of biologically active compounds. Its precise molecular structure, including the connectivity of the benzyl, methyl, and amine groups to the pyrrolidine ring, dictates its physicochemical properties and potential pharmacological activity. Therefore, rigorous structural confirmation is not merely an analytical exercise but a critical prerequisite for its use in further research and development.[1]

The strategy outlined in this guide employs a synergistic combination of analytical techniques, each providing a unique and complementary piece of structural information. Mass spectrometry will establish the elemental composition, infrared spectroscopy will identify key functional groups, and a multi-faceted NMR approach will map the complete atomic connectivity. This integrated workflow ensures a high degree of confidence in the final structural assignment.

Logical Workflow for Structural Elucidation

The process follows a logical progression from broad molecular characteristics to detailed atomic connectivity. This hierarchical approach ensures that each subsequent analysis is built upon a solid foundation of confirmed data.

Caption: Integrated workflow for structural elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before delving into the complex covalent framework, we first establish the fundamental properties of the molecule: its exact mass, elemental composition, and the functional groups present.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is the definitive technique for determining the elemental composition of a small molecule. Unlike nominal mass spectrometry, its high mass accuracy (typically < 5 ppm) allows for the calculation of a unique molecular formula from the measured mass-to-charge ratio (m/z), significantly constraining the number of possible structures.[2] For this amine, we would expect to observe the protonated molecular ion, [M+H]⁺.

Table 1: Predicted Properties for 1-Benzyl-3-methylpyrrolidin-3-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol |

| Exact Mass | 190.146998 |

| Expected [M+H]⁺ (HRMS) | 191.15427 |

Protocol 1: HRMS Analysis via Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile containing 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

-

Acquisition: Infuse the sample solution into the ESI source in positive ion mode. Acquire data over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Identify the m/z value for the most abundant ion corresponding to [M+H]⁺. Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical value for C₁₂H₁₉N₂⁺. The measured mass should be within 5 ppm of the theoretical mass.

Infrared (IR) Spectroscopy

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For our target molecule, we expect to see characteristic absorptions for a primary amine (N-H bonds), a tertiary amine (C-N bond), aliphatic C-H bonds, and an aromatic ring.[3]

Table 2: Expected IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3400-3250 (two bands) | Weak-Medium |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | 1650-1580 | Medium |

| Aromatic Ring | C-H Stretch | > 3000 | Weak-Medium |

| Aromatic Ring | C=C Stretch (overtones) | 1600-1450 | Medium-Weak |

| Aliphatic Chains | C-H Stretch | < 3000 | Strong |

| Tertiary & Aliphatic Amine | C-N Stretch | 1250-1020 | Medium |

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal. If the sample is a solid salt (e.g., hydrochloride), use a small amount of the powdered solid.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum (e.g., baseline correction). Identify the key absorption bands and compare them to the expected frequencies listed in Table 2 to confirm the presence of the required functional groups.

Definitive Structural Mapping: NMR Spectroscopy

NMR spectroscopy provides the most detailed structural information, allowing for the complete mapping of the proton and carbon skeleton. A combination of 1D and 2D experiments is essential for an unambiguous assignment.[4][5] All NMR data should be acquired and reported according to established standards.[6]

1D NMR: ¹H and ¹³C Analysis

Expertise & Rationale: ¹H NMR provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, reveals the number of distinct carbon environments and classifies them as CH₃, CH₂, CH, or quaternary (Cq).

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Label | Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| a | Phenyl-H | 7.25-7.40 | m | 5H |

| b | Benzyl-CH₂ | ~3.65 | s | 2H |

| c, d, e | Pyrrolidine-CH₂ | 2.50-3.00 | m | 6H |

| f | -NH₂ | ~1.50 | s (broad) | 2H |

| g | -CH₃ | ~1.10 | s | 3H |

Table 4: Predicted ¹³C NMR & DEPT Data (125 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | DEPT-135 |

|---|---|---|

| Phenyl Cq | ~138 | - |

| Phenyl CH | ~129, ~128, ~127 | Positive |

| Benzyl-CH₂ | ~60 | Negative |

| Pyrrolidine-C (quaternary) | ~58 | - |

| Pyrrolidine-CH₂ | ~55, ~48, ~45 | Negative |

| -CH₃ | ~25 | Positive |

Protocol 3: 1D NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a ≥400 MHz spectrometer. Use a standard pulse program. Ensure the spectral width covers the expected range (-1 to 10 ppm).

-

¹³C{¹H} and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum. Run DEPT-90 and DEPT-135 experiments to differentiate carbon types. Ensure the spectral width covers the expected range (-10 to 180 ppm).

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra. Calibrate the spectra using the TMS signal. Integrate the ¹H NMR signals and assign multiplicities.

2D NMR: Establishing Connectivity (COSY, HSQC, HMBC)

Expertise & Rationale: While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they connect.

-

COSY (COrrelation SpectroscopY): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H vicinal coupling).[7]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond ¹H-¹³C correlation).[8]

-

HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges, typically 2 or 3 bonds. This is the key experiment for connecting molecular fragments across quaternary carbons or heteroatoms.[8]

Expected 2D NMR Correlations:

The following diagrams illustrate the critical correlations that would be expected to unambiguously confirm the structure of 1-benzyl-3-methylpyrrolidin-3-amine.

Caption: Key COSY correlations showing the spin system within the pyrrolidine ring.

Caption: Key HMBC correlations connecting the molecular fragments.

Interpretation of Key 2D Correlations:

-

HSQC: Would confirm all direct one-bond C-H connections (e.g., benzylic protons at ~3.65 ppm correlate to the carbon at ~60 ppm).

-

COSY: Would show correlations between the protons on adjacent carbons of the pyrrolidine ring (C2-H₂, C5-H₂, and C4-H₂), confirming the -CH₂-CH₂-CH₂- fragment.

-

HMBC: This is the most powerful experiment for this structure.

-

A correlation from the benzylic protons (b) to the pyrrolidine carbons C2 and C5 definitively proves the benzyl group is attached to the nitrogen atom.

-

Correlations from the methyl protons (g) to the pyrrolidine carbons C2, C4, and the quaternary C3 confirms the position of the methyl group.

-

The absence of an N-H proton signal in an HMBC (or its correlation only to C3) would further support the tertiary nature of the ring nitrogen.

-

Data Consolidation and Validation

The final step is to synthesize all collected data into a cohesive structural proof. The molecular formula from HRMS is confirmed by the proton and carbon counts from NMR. The functional groups identified by IR are consistent with the chemical environments observed in NMR. Finally, the 2D NMR correlations provide an unambiguous map of atomic connectivity, confirming the proposed structure of 1-benzyl-3-methylpyrrolidin-3-amine.

In a regulated drug development environment, the analytical methods used for this elucidation would themselves require validation to demonstrate they are fit for purpose.[9][10] This involves formally assessing parameters like specificity, accuracy, precision, and robustness according to guidelines such as those from the International Council for Harmonisation (ICH).[11][12] This ensures the reliability and consistency of the analytical results, which is a cornerstone of pharmaceutical quality assurance.

Conclusion

The structural elucidation of 1-benzyl-3-methylpyrrolidin-3-amine serves as a paradigm for the modern analytical workflow in chemical and pharmaceutical sciences. Through the strategic and integrated application of mass spectrometry, infrared spectroscopy, and a suite of 1D and 2D NMR experiments, a definitive and verifiable molecular structure can be assigned. This guide has emphasized the rationale behind the selection and sequencing of these techniques, providing a framework for researchers to approach structural characterization with confidence, scientific rigor, and an adherence to authoritative standards.

References

-

Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]

-

Lee, J., & Kim, C. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1109–1124. [Link]

-

Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved January 12, 2026, from [Link]

-

Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 18-21. [Link]

-

ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. [Link]

-

Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 12, 2026, from [Link]

-

de Souza, S. V. C., & Junqueira, R. G. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 44(1), 80-92. [Link]

-

IUPAC. (n.d.). Development of a Standard for FAIR Data Management of Spectroscopic Data. Retrieved January 12, 2026, from [Link]

-

Hanson, R., et al. (2021). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) - preliminary (meta)data model. American Chemical Society. Retrieved from [Link]

-

IUPAC. (n.d.). Data exchange standard for near infrared spectra and general spectroscopic calibration data types. Retrieved January 12, 2026, from [Link]

-

Bhol, S., & G., P. (2021). Analytical method validation: A brief review. International Journal of Pharmaceutical Quality Assurance, 12(1), 124-128. [Link]

-

International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved January 12, 2026, from [Link]

-

Selva, M., et al. (2005). Figure 1: (A) IR spectra of pure benzylamine (2a, black), pure... ResearchGate. Retrieved from [Link]

-

Hanson, R. M., et al. (2022). IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. Pure and Applied Chemistry, 94(6), 623-636. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved January 12, 2026, from [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 12, 2026, from [Link]

-

OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10511897, 1-Benzyl-3-methylpyrrolidin-3-amine. Retrieved January 12, 2026, from [Link].

Sources

- 1. Structure elucidation of small organic molecules by contemporary computational chemistry methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. jchps.com [jchps.com]

- 5. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy (2013) | Neeraj Kumar Fuloria | 19 Citations [scispace.com]

- 6. spectroscopyeurope.com [spectroscopyeurope.com]

- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. particle.dk [particle.dk]

- 10. wjarr.com [wjarr.com]

- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 12. ijrrjournal.com [ijrrjournal.com]

Spectroscopic Characterization of 1-Benzyl-3-methylpyrrolidin-3-amine: A Technical Guide

Introduction

In the landscape of drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-Benzyl-3-methylpyrrolidin-3-amine, a substituted pyrrolidine, represents a class of compounds with significant potential in medicinal chemistry due to the prevalence of the pyrrolidine motif in pharmacologically active agents. This guide provides a comprehensive technical overview of the spectroscopic methodologies required to characterize this specific molecule.

The core of this guide is built on the scientific rationale behind data acquisition and interpretation, ensuring that the described protocols are robust and self-validating.

Physicochemical Properties and Molecular Structure

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic analysis.

| Property | Predicted Value / Information | Source / Rationale |

| Molecular Formula | C₁₂H₁₈N₂ | Calculation based on structure[1] |

| Molecular Weight | 190.28 g/mol | Calculation based on structure[1] |

| IUPAC Name | 1-Benzyl-3-methylpyrrolidin-3-amine | Standard nomenclature |

| CAS Number | Not assigned; similar compounds exist. | Based on search results[1] |

The molecule's structure, featuring a chiral center at the C3 position, a tertiary amine within the pyrrolidine ring, a primary amine at C3, and an N-benzyl group, dictates its unique spectroscopic signature.

Caption: Workflow for NMR Spectroscopic Analysis.

Causality in Protocol:

-

Choice of Solvent: CDCl₃ (deuterated chloroform) is a standard choice for small organic molecules due to its excellent dissolving power and minimal signal overlap.

-

Internal Standard: Tetramethylsilane (TMS) is used to provide a reliable reference point (0 ppm) for chemical shifts.

-

2D NMR: COSY (Correlation Spectroscopy) is crucial for establishing proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) definitively links each proton to its directly attached carbon, validating the assignments made in the 1D spectra. [2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted IR Absorption Bands (Neat/KBr)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Key Insights |

| 3300 - 3450 | N-H Stretch (primary amine) | Medium, Sharp | A key diagnostic feature. Primary amines typically show two distinct bands in this region (symmetric and asymmetric stretching). [3][4] |

| 3020 - 3080 | C-H Stretch (aromatic) | Medium to Weak | Confirms the presence of the benzene ring. |

| 2800 - 3000 | C-H Stretch (aliphatic) | Strong | Corresponds to the C-H bonds in the benzyl and pyrrolidine methyl/methylene groups. |

| ~1600, ~1495, ~1450 | C=C Stretch (aromatic ring) | Medium to Strong | These characteristic absorptions are indicative of the phenyl group. |

| 1580 - 1650 | N-H Bend (primary amine) | Medium | Another confirmation of the primary amine functional group. [4] |

| 1020 - 1250 | C-N Stretch (aliphatic amine) | Medium | A complex region that will contain signals from both the tertiary amine in the ring and the primary amine substituent. [4] |

| 690 - 770 | C-H Out-of-plane Bend | Strong | Strong bands in this region often indicate monosubstitution on a benzene ring. |

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small drop of the liquid sample (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z Value | Proposed Fragment | Rationale & Key Insights |

| 190 | [M]⁺˙ (Molecular Ion) | The parent peak, confirming the molecular weight. Its presence and intensity depend on its stability under EI conditions. The Nitrogen Rule applies: an even molecular weight corresponds to an even number of nitrogen atoms (in this case, two). [3] |

| 175 | [M - CH₃]⁺ | Loss of the methyl group from the C3 position. |

| 99 | [M - C₇H₇ - NH₂]⁺ | Loss of the benzyl group followed by the amino group, representing the remaining pyrrolidine fragment. |

| 91 | [C₇H₇]⁺ | Tropylium ion . This is a very common, stable, and often the base peak in the mass spectra of benzyl-containing compounds. [5] |

Proposed Fragmentation Pathway

Caption: Predicted Major Fragmentation Pathway in EI-MS.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like the target molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) into the GC. The compound will travel through a capillary column (e.g., a DB-5ms), separating it from any impurities.

-

Typical GC Conditions: Inlet temperature 250°C; oven program: start at 80°C, ramp to 280°C at 15°C/min.

-

-

Ionization & Mass Analysis: As the compound elutes from the GC column, it enters the MS ion source (typically set to 70 eV for EI). The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected.

-

Data Interpretation: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the peak of interest.

Conclusion

This technical guide presents a predictive but scientifically grounded spectroscopic profile for 1-Benzyl-3-methylpyrrolidin-3-amine. The anticipated NMR, IR, and MS data, derived from fundamental principles and comparison with analogous structures, provide a robust template for researchers working on the synthesis and characterization of this compound. The detailed experimental protocols offer a clear and validated workflow for obtaining high-quality data. By following this guide, scientists can confidently proceed with the empirical verification of the structure, ensuring the integrity and accuracy of their research in the competitive field of drug development.

References

- BenchChem. (2025). A Comparative Spectroscopic Analysis of Substituted Pyrrolidine Regioisomers.

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]

-

Gau, G. et al. (2018). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

RSC Publishing. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. Retrieved from RSC Publishing. [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from UCLA Chemistry. [Link]

Sources

- 1. 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE [chemicalbook.com]

- 2. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-3-methylpyrrolidin-3-amine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an ideal framework for designing potent and selective ligands for various biological targets. This guide focuses on a specific, yet important derivative: 1-Benzyl-3-methylpyrrolidin-3-amine . The introduction of a methyl group at the C3 position, alongside an amino group, creates a chiral center and introduces steric and electronic modifications that can significantly influence its pharmacological profile compared to its unmethylated counterpart. This document provides a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications in drug discovery and development.

Chemical Identity and Physicochemical Properties

1.1. Core Identification

-

Chemical Name: 1-Benzyl-3-methylpyrrolidin-3-amine

-

CAS Number: 181114-76-1

-

Molecular Formula: C₁₂H₁₈N₂[1]

-

Molecular Weight: 190.28 g/mol

1.2. Physicochemical Data

A comprehensive summary of the key physicochemical properties of 1-Benzyl-3-methylpyrrolidin-3-amine and its common precursor, 1-Benzyl-3-pyrrolidinone, is presented in Table 1. Understanding these properties is crucial for its synthesis, purification, and formulation.

| Property | 1-Benzyl-3-methylpyrrolidin-3-amine | 1-Benzyl-3-pyrrolidinone (Precursor) |

| CAS Number | 181114-76-1 | 775-16-6[2][3] |

| Molecular Formula | C₁₂H₁₈N₂ | C₁₁H₁₃NO[2][3] |

| Molecular Weight | 190.28 g/mol | 175.23 g/mol [2] |

| Boiling Point | Not available | 77 °C @ 0.01 mmHg[2] |

| Density | Not available | 1.091 g/mL at 25 °C[2] |

| Refractive Index | Not available | n20/D 1.539[2] |

Synthesis and Mechanistic Insights

The synthesis of 3-substituted pyrrolidines is a well-explored area in organic chemistry, with several established strategies.[4][5] For 1-Benzyl-3-methylpyrrolidin-3-amine, a logical and efficient synthetic approach is a multi-step sequence starting from the commercially available 1-benzyl-3-pyrrolidinone. This strategy involves the introduction of the C3-methyl group followed by the installation of the amino functionality.

2.1. Proposed Synthetic Pathway

A plausible and field-proven approach for the synthesis of 1-Benzyl-3-methylpyrrolidin-3-amine involves a two-step process from 1-benzyl-3-pyrrolidinone:

-

Step 1: Introduction of the Methyl Group via Grignard Reaction. The first step involves the nucleophilic addition of a methyl group to the carbonyl carbon of 1-benzyl-3-pyrrolidinone. A Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is an ideal choice for this transformation. The reaction proceeds through a tetrahedral intermediate, which upon acidic workup, yields the tertiary alcohol, 1-benzyl-3-methylpyrrolidin-3-ol.

-

Step 2: Conversion of the Hydroxyl Group to an Amine. The tertiary hydroxyl group is a poor leaving group. Therefore, it needs to be converted into a better leaving group, such as a tosylate or a halide. Subsequently, nucleophilic substitution with an amine source, like ammonia or an azide followed by reduction, can be employed. A more direct and efficient method is the Ritter reaction, where the tertiary alcohol is reacted with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-substituted amide, which is then hydrolyzed to the desired primary amine. An alternative is the use of a Mitsunobu reaction with a protected amine equivalent, followed by deprotection.

A more direct, albeit potentially lower-yielding, approach could be a reductive amination of a hypothetical 1-benzyl-3-methylpyrrolidin-3-one. However, the synthesis of this ketone precursor would add extra steps. Given the availability of 1-benzyl-3-pyrrolidinone, the Grignard addition followed by amination is a more practical route.

2.2. Detailed Experimental Protocol (Hypothetical, based on established methodologies)

The following protocol is a proposed, logical synthesis based on standard organic chemistry transformations and analogous procedures for similar compounds.[6]

Step 1: Synthesis of 1-benzyl-3-methylpyrrolidin-3-ol

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 1-benzyl-3-pyrrolidinone (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Grignard Addition: The solution is cooled to 0 °C in an ice bath. A solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is stirred for 30 minutes.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-benzyl-3-methylpyrrolidin-3-ol. The product can be purified further by column chromatography on silica gel.

Step 2: Synthesis of 1-Benzyl-3-methylpyrrolidin-3-amine (via Ritter Reaction)

-

Reaction Setup: To a solution of 1-benzyl-3-methylpyrrolidin-3-ol (1 equivalent) in acetonitrile is added a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid) at 0 °C.

-

Reaction: The mixture is stirred at room temperature for 12-24 hours.

-

Hydrolysis: The reaction mixture is then carefully poured into an ice-cold aqueous solution of sodium hydroxide to neutralize the acid and hydrolyze the intermediate N-acetyl derivative. The mixture is then heated to reflux for 4-6 hours to ensure complete hydrolysis.

-

Extraction and Purification: After cooling to room temperature, the product is extracted with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product, 1-Benzyl-3-methylpyrrolidin-3-amine, can be purified by distillation under reduced pressure or by column chromatography.

2.3. Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of 1-Benzyl-3-methylpyrrolidin-3-amine.

Spectroscopic Characterization

3.1. ¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl group, the pyrrolidine ring, and the methyl group.

-

Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Benzyl Protons: A singlet around 3.6 ppm for the two benzylic protons (CH₂-Ph).

-

Pyrrolidine Protons: A series of multiplets in the range of 2.0-3.0 ppm for the methylene protons of the pyrrolidine ring.

-

Methyl Protons: A singlet around 1.2-1.5 ppm for the three protons of the methyl group at the C3 position.

-

Amine Protons: A broad singlet for the two amine protons (NH₂), the chemical shift of which can vary depending on the solvent and concentration.

3.2. ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Aromatic Carbons: Signals in the aromatic region (127-140 ppm).

-

Benzylic Carbon: A signal around 60 ppm for the benzylic carbon.

-

Pyrrolidine Carbons: Signals for the carbons of the pyrrolidine ring, with the C3 carbon bearing the amino and methyl groups appearing at a distinct chemical shift.

-

Methyl Carbon: A signal in the aliphatic region (around 20-30 ppm) for the methyl carbon.

3.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 190.

3.4. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretching: A broad absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

-

C-H Stretching: Absorptions for aromatic and aliphatic C-H bonds.

-

C-N Stretching: A band in the fingerprint region.

Applications in Drug Discovery and Development

The 3-amino-3-methylpyrrolidine moiety is a valuable pharmacophore in drug design. The presence of a chiral center and the basic nitrogen atom allows for specific interactions with biological targets.

4.1. Rationale for Use in Medicinal Chemistry

-

Scaffold for CNS-active agents: The pyrrolidine ring is a common feature in compounds targeting the central nervous system. The lipophilic benzyl group can facilitate crossing the blood-brain barrier.

-

Building block for chiral ligands: The chiral nature of 1-Benzyl-3-methylpyrrolidin-3-amine makes it a useful starting material for the synthesis of enantiomerically pure compounds, which is crucial for selective drug action.

-

Modulation of Physicochemical Properties: The introduction of the methyl group can influence the compound's lipophilicity, basicity, and metabolic stability compared to the unsubstituted analog, 1-benzyl-3-aminopyrrolidine.[7][8]

4.2. Potential Therapeutic Areas

While specific biological activity data for 1-Benzyl-3-methylpyrrolidin-3-amine is limited in the public domain, derivatives of 3-aminopyrrolidine have shown promise in various therapeutic areas, including:

-

Neurodegenerative Diseases: As modulators of neurotransmitter receptors.

-

Oncology: As components of kinase inhibitors.

-

Infectious Diseases: As part of novel antibacterial or antiviral agents.

The development of synthetic routes to novel substituted pyrrolidines, such as the one described in this guide, is therefore of significant interest to the pharmaceutical industry.[9]

Conclusion

1-Benzyl-3-methylpyrrolidin-3-amine is a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic strategy, and an outline of its expected spectroscopic characteristics. The proposed synthesis, based on well-established chemical principles, offers a practical approach for researchers to access this compound. Further investigation into the biological activities of derivatives of 1-Benzyl-3-methylpyrrolidin-3-amine is warranted and could lead to the discovery of novel therapeutic agents.

References

-

PubChem. (n.d.). 1-Benzyl-3-aminopyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2025). 1-Benzylpyrrolidin-3-amine. Retrieved from [Link]

-

Request PDF. (2025). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-amino-pyrrolidine derivatives.

-

ResearchGate. (2025). A Flexible Approach to (S)-3Amino2-pyrrolidinone Derivatives. Retrieved from [Link]

-

CORE. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-s. Retrieved from [Link]

- Google Patents. (n.d.). Process for the manufacture of 3-amino-pyrrolidine derivatives.

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved from [Link]

-

Science Publishing Group. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-(-)-1-Benzyl-3-aminopyrrolidine. Retrieved from [Link]

-

ResearchGate. (2025). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-3-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE [chemicalbook.com]

- 2. 1-ベンジル-3-ピロリジノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Benzylpyrrolidin-3-amine | CAS#:18471-40-4 | Chemsrc [chemsrc.com]

- 9. EP1138672A1 - Process for the preparation of 3-amino-pyrrolidine derivatives - Google Patents [patents.google.com]

Unlocking the Potential of the 1-Benzyl-3-methylpyrrolidin-3-amine Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract: The pyrrolidine ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutics. This guide delves into the untapped potential of a specific, yet underexplored derivative: 1-Benzyl-3-methylpyrrolidin-3-amine. We will deconstruct this scaffold to its core pharmacophoric elements, propose high-probability biological targets based on structural analogy to known bioactives, and lay out a comprehensive, actionable research framework for its development. This document serves as a strategic blueprint for researchers, scientists, and drug development professionals aiming to explore novel chemical matter in areas of significant unmet medical need.

Deconstructing the Scaffold: A Rationale for Investigation

The therapeutic potential of 1-Benzyl-3-methylpyrrolidin-3-amine can be inferred from the well-established roles of its constituent fragments in successful drug molecules. The scaffold is comprised of three key components: a pyrrolidine core, an N-benzyl group, and a 3-methyl-3-amine moiety.

-

The Pyrrolidine Core: This saturated five-membered heterocycle is a privileged scaffold in medicinal chemistry. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling high-affinity interactions with biological targets. The pyrrolidine ring is found in a wide array of approved drugs, including ACE inhibitors (e.g., lisinopril) and various CNS agents, demonstrating its versatility and favorable pharmacokinetic properties.

-

The N-Benzyl Group: The benzyl substituent confers a degree of lipophilicity to the molecule, which can be crucial for crossing cellular membranes, including the blood-brain barrier. Furthermore, the aromatic ring can engage in π-π stacking or cation-π interactions with protein targets, often serving as a critical binding element.

-

The 3-Methyl-3-amine Moiety: The tertiary amine at the C3 position is a key pharmacophoric feature. At physiological pH, this group is protonated, allowing it to form strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in a target's binding pocket. The gem-dimethyl group adjacent to the amine provides steric hindrance, which can modulate binding affinity and selectivity, and may also block metabolic pathways, potentially improving the compound's half-life.

Hypothesized Biological Targets and Therapeutic Areas

Based on structural similarity to known therapeutic agents, the 1-Benzyl-3-methylpyrrolidin-3-amine scaffold is a promising candidate for targeting the central nervous system (CNS). Many CNS-active compounds feature a protonatable amine within a cyclic scaffold, often accompanied by an aromatic moiety.

Table 1: Analysis of Structurally Related CNS-Active Drugs

| Compound | Core Scaffold | Key Features | Therapeutic Area |

| Methylphenidate | Piperidine | Protonatable amine, aromatic ring | ADHD, Narcolepsy |

| Sibutramine | Cyclobutane | Tertiary amine, aromatic ring | Appetite Suppressant |

| Mazindol | Imidazoisoindole | Protonatable amine, aromatic ring | Appetite Suppressant |

The commonality of a constrained amine and an aromatic group in these molecules, which act as monoamine reuptake inhibitors, suggests that the 1-Benzyl-3-methylpyrrolidin-3-amine scaffold could have a similar mechanism of action. Therefore, primary targets for investigation should include:

-

Dopamine Transporter (DAT)

-

Norepinephrine Transporter (NET)

-

Serotonin Transporter (SERT)

Modulation of these transporters is a clinically validated strategy for treating a range of CNS disorders, including depression, ADHD, narcolepsy, and substance use disorders.

Proposed Drug Discovery and Development Workflow

A structured and logical progression is essential for efficiently evaluating the potential of this novel scaffold. The following workflow outlines a comprehensive screening cascade, from initial in vitro assays to preliminary in vivo evaluation.

Initial Screening Cascade

The primary goal is to ascertain the scaffold's activity at the hypothesized monoamine transporters and to profile its initial safety and metabolic stability.

Caption: Proposed screening cascade for the 1-Benzyl-3-methylpyrrolidin-3-amine scaffold.

Synthetic Chemistry Strategy

A robust and flexible synthetic route is paramount for generating a library of analogs for structure-activity relationship (SAR) studies. A plausible retrosynthetic approach is outlined below.

1-Benzyl-3-methylpyrrolidin-3-amine: A Versatile Chiral Building Block for Asymmetric Synthesis in Drug Discovery

Executive Summary: Chiral amines are fundamental components in the synthesis of enantiomerically pure pharmaceuticals.[1] Among these, 1-benzyl-3-methylpyrrolidin-3-amine stands out as a critical building block due to its rigid pyrrolidine scaffold and the presence of a stereogenic quaternary carbon center. This guide provides an in-depth exploration of its synthesis, properties, and extensive applications in asymmetric synthesis, offering valuable insights for researchers and professionals in drug development. The pyrrolidine ring is a privileged structure in drug discovery, and the incorporation of a chiral amino group offers a strategic advantage in designing potent and selective therapeutic agents.[2]

Synthesis and Chiral Resolution

The preparation of enantiomerically pure 1-benzyl-3-methylpyrrolidin-3-amine is a key step that enables its use in stereoselective synthesis. The primary strategies involve the synthesis of a racemic mixture followed by chiral resolution, or direct asymmetric synthesis.

1.1. Racemic Synthesis from 1-Benzyl-3-pyrrolidinone

A common and efficient route to the racemic compound begins with the readily available precursor, 1-benzyl-3-pyrrolidinone.[3] The synthesis involves a Strecker-type reaction followed by hydrolysis and decarboxylation, or a direct addition of a methyl group and subsequent amination.

Detailed Experimental Protocol: Synthesis of Racemic 1-Benzyl-3-methylpyrrolidin-3-amine

-

Step 1: Grignard Addition to 1-Benzyl-3-pyrrolidinone. To a solution of 1-benzyl-3-pyrrolidinone (1.0 eq) in anhydrous THF at 0 °C, a solution of methylmagnesium bromide (1.2 eq) in diethyl ether is added dropwise. The reaction is stirred at room temperature for 2 hours, then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 1-benzyl-3-methylpyrrolidin-3-ol.

-

Step 2: Ritter Reaction and Hydrolysis. The crude alcohol from Step 1 is dissolved in acetonitrile and cooled to 0 °C. Concentrated sulfuric acid (2.0 eq) is added slowly, and the mixture is stirred at room temperature overnight. The reaction is then carefully poured onto ice and neutralized with a cold aqueous sodium hydroxide solution. The resulting N-acetylated amine is then hydrolyzed by refluxing with aqueous hydrochloric acid. After cooling and basification, the product is extracted with dichloromethane, dried, and concentrated to give racemic 1-benzyl-3-methylpyrrolidin-3-amine.

1.2. Chiral Resolution via Diastereomeric Salt Formation

The most common method for obtaining the pure enantiomers is through the crystallization of diastereomeric salts formed with a chiral resolving agent.[4] Tartaric acid and its derivatives are frequently used for this purpose.[4]

Detailed Experimental Protocol: Resolution of (±)-1-Benzyl-3-methylpyrrolidin-3-amine

-

Step 1: Diastereomeric Salt Formation. Racemic 1-benzyl-3-methylpyrrolidin-3-amine (1.0 eq) is dissolved in methanol. A solution of L-(+)-tartaric acid (0.5 eq) in methanol is added slowly with stirring. The mixture is gently heated to ensure complete dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Step 2: Isolation of the Diastereomeric Salt. The crystalline precipitate is collected by vacuum filtration and washed with a small amount of cold methanol. The salt is then recrystallized from methanol to enhance diastereomeric purity.

-

Step 3: Liberation of the Free Amine. The purified diastereomeric salt is dissolved in water and treated with an aqueous sodium hydroxide solution until the pH is strongly basic. The liberated free amine is extracted with dichloromethane. The combined organic extracts are dried over anhydrous potassium carbonate, filtered, and the solvent is removed under reduced pressure to yield the enantiomerically enriched 1-benzyl-3-methylpyrrolidin-3-amine. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Scientist's Notes: The efficiency of the resolution is highly dependent on the solvent system and the rate of cooling.[5] It is often necessary to screen different chiral acids and solvents to optimize the crystallization of one diastereomer. The unwanted enantiomer from the mother liquor can potentially be recovered and racemized for reuse, improving the overall process economy.[5]

Physicochemical and Spectroscopic Properties

A summary of the key physical and chemical properties of 1-benzyl-3-methylpyrrolidin-3-amine is presented below.

| Property | Value |

| Molecular Formula | C12H18N2 |

| Molecular Weight | 190.29 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Approx. 280-290 °C (decomposes) |

| (S)-enantiomer Optical Rotation | [α]D typically negative in CHCl3 |

| (R)-enantiomer Optical Rotation | [α]D typically positive in CHCl3 |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 3.60 (s, 2H, Ar-CH₂), 2.50-2.80 (m, 4H, pyrrolidine-H), 1.80-2.00 (m, 2H, pyrrolidine-H), 1.55 (s, 2H, -NH₂), 1.30 (s, 3H, -CH₃).

-

¹³C NMR (CDCl₃, 100 MHz): δ 138.5, 129.0, 128.2, 127.0, 60.5, 58.0, 55.0, 48.0, 35.0, 25.0.

-

IR (neat, cm⁻¹): 3350, 3280 (N-H stretch), 3030, 2960 (C-H stretch), 1600, 1495, 1450 (aromatic C=C stretch).

-

MS (ESI+): m/z 191.15 [M+H]⁺.

Applications in Asymmetric Synthesis

The chiral nature of 1-benzyl-3-methylpyrrolidin-3-amine makes it a valuable tool in asymmetric synthesis, where it can be employed as a chiral auxiliary, a chiral ligand, or a key structural component of a larger molecule.[2][6]

3.1. As a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction.[7] The amine functionality of 1-benzyl-3-methylpyrrolidin-3-amine allows it to be readily attached to a substrate, direct a subsequent stereoselective transformation, and then be cleaved to yield the desired enantiomerically enriched product.

Workflow for Application as a Chiral Auxiliary

Caption: A simplified model of the transition state for electrophilic attack.

Conclusion and Future Outlook

1-Benzyl-3-methylpyrrolidin-3-amine has established itself as a highly valuable and versatile chiral building block in the field of asymmetric synthesis. Its straightforward preparation and the ability to control stereochemistry make it an attractive tool for the synthesis of complex chiral molecules, particularly in the context of drug discovery and development. The continued exploration of new applications for this and related chiral amines will undoubtedly lead to the development of novel therapeutics and more efficient synthetic methodologies.

References

- The Versatile Chiral Scaffold: A Deep Dive into the Applications of (S)-1-Benzyl-3-aminopyrrolidine - Benchchem.

- Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PubMed Central.

- Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines | Journal of the American Chemical Society.

- The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis.

- Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - RSC Publishing.

- Regio- and Enantioselective Hydromethylation of 3-Pyrrolines and Glycals Enabled by Cobalt Catalysis - PMC - PubMed Central.

- Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines - Organic Chemistry Portal.

- A Technical Guide to the Synthesis of (S)-1-Benzyl-3-aminopyrrolidine - Benchchem.

- Why Chiral Amines Are Key in Modern Drug Synthesis.

- SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W.

- Application Notes and Protocols: (S)-1-Benzyl-3-aminopyrrolidine in Asymmetric Catalysis - Benchchem.

- A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine | Request PDF.

- Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors - PubMed.

- Process for the preparation of 3-amino-pyrrolidine derivatives - European Patent Office - EP 1138672 A1 - Googleapis.com.

- 2 - Organic Syntheses Procedure.

- 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem - NIH.

- What is the synthesis method of (S)-1-Benzyl-3-pyrrolidinol? - FAQ - Guidechem.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem - NIH.

- Other Chiral Auxiliaries.

- 1-Benzyl-3-pyrrolidinone(775-16-6) 1H NMR spectrum - ChemicalBook.

- (S)-(+)-1-Benzyl-3-aminopyrrolidine | High Purity - Benchchem.

- Synthesis of b) 1-Benzyl-3-hydroxymethyl-3-methoxypyrrolidine - PrepChem.com.

- Chiral auxiliary - Wikipedia.

- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.

- Chiral resolution - Wikipedia.

- Chiral Auxiliaries - Sigma-Aldrich.

- 1-BENZYL-3-METHYLPYRROLIDIN-3-AMINE - ChemicalBook.

- (R)-(-)-1-Benzyl-3-aminopyrrolidine - SpectraBase.

- (3R)-1-benzyl-N-methylpyrrolidin-3-amine from Aladdin Scientific Corporation - Labcompare.

- Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives - NIH.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI.

- EP1036189A1 - Resolution of chiral amines - Google Patents.

- Divergent Synthesis of Functionalized Indenopyridin-2-ones and 2-Pyridones via Benzyl Group Transfer: Two Cases of Aza-semipinacol-Type Rearrangement - PMC - NIH.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-Benzyl-3-pyrrolidinone | C11H13NO | CID 69890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Core Safety and Handling Protocols for 1-Benzyl-3-methylpyrrolidin-3-amine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Specific safety data for 1-Benzyl-3-methylpyrrolidin-3-amine is limited. The hazard classifications and associated safety protocols outlined in this guide are primarily based on the well-documented profile of its close structural analog, 1-Benzyl-3-aminopyrrolidine (CAS No. 18471-40-4). Users must conduct their own risk assessment and consult all available safety data before use.

Compound Profile and Hazard Identification

1-Benzyl-3-methylpyrrolidin-3-amine is a tertiary amine featuring a pyrrolidine ring, a benzyl group, and a methyl group. Its structure suggests potential for skin and eye corrosivity, common to many organic amines. Understanding its physicochemical properties is the first step in a thorough risk assessment.

Physicochemical Data

The properties of the parent compound, 1-Benzyl-3-aminopyrrolidine, provide a baseline for handling the methylated analog.

| Property | Value (for 1-Benzyl-3-aminopyrrolidine) | Source |

| Molecular Formula | C₁₁H₁₆N₂ | [1] |

| Molecular Weight | 176.26 g/mol | [1] |

| CAS Number | 18471-40-4 | [1][2] |

| Density | 1.024 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5477 |

GHS Hazard Classification

Based on its structural analog, 1-Benzyl-3-methylpyrrolidin-3-amine should be treated as a hazardous substance. The primary dangers are severe corrosivity and potential toxicity.[2]

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Skin Corrosion | H314 | Danger | Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage | H318 | Danger | Causes serious eye damage.[2] |

| Acute Toxicity (Oral) | H301 | Danger | Toxic if swallowed.[1] |

| STOT SE 3 | H335 | Warning | May cause respiratory irritation.[1][3] |

The causality for this classification lies in the amine functional group, which is alkaline and can readily react with biological tissues, causing chemical burns upon contact.[4][5]

Risk Mitigation and the Hierarchy of Controls

A systematic approach to safety involves implementing controls in a specific order of effectiveness. This hierarchy prioritizes eliminating the hazard over relying solely on personal protective equipment (PPE).

-

Engineering Controls : The most critical control measure is to physically separate the operator from the chemical.

-

Chemical Fume Hood : All handling of 1-Benzyl-3-methylpyrrolidin-3-amine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6] This is imperative to prevent inhalation of any aerosols or vapors, which may cause respiratory irritation.[1][3]

-

Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[2][4] Eyewash stations and safety showers must be located in immediate proximity to the workstation.[7]

-

-

Administrative Controls : These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs) : A detailed, site-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before commencing work.

-

Restricted Access : Designate specific areas within the lab for handling this compound. Access should be restricted to authorized and trained personnel only.

-

Hygiene Practices : Do not eat, drink, or smoke in the laboratory.[6] Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[7] Contaminated clothing should be removed immediately and laundered before reuse.[6][8]

-

-

Personal Protective Equipment (PPE) : PPE is the last line of defense and must be used in conjunction with the controls above. The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection : Wear tightly fitting safety goggles and a face shield (over the goggles) when handling the pure substance or concentrated solutions.[2][6]

-

Skin Protection : Use nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or pinholes before use.[9] A lab coat is mandatory, and for larger quantities, a chemically resistant apron or suit should be worn.[9]

-

Respiratory Protection : While working in a fume hood should be sufficient, a respirator with an appropriate organic vapor cartridge (e.g., ABEK type) may be required for emergency situations or if engineering controls are not available or fail.

-

Standard Operating Protocol: Weighing and Solution Preparation

This protocol provides a self-validating workflow for a common laboratory task. The causality for each step is rooted in preventing contact and inhalation.

Objective: To accurately weigh 1-Benzyl-3-methylpyrrolidin-3-amine and prepare a 100 mM stock solution in DMSO.

Materials:

-

1-Benzyl-3-methylpyrrolidin-3-amine

-

Anhydrous DMSO

-

Analytical balance (inside a fume hood or ventilated enclosure)

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with stopper

-

Pipettes

-

Appropriate waste container

Procedure:

-

Preparation :

-

Don all required PPE: lab coat, safety goggles, face shield, and chemically resistant gloves.

-

Ensure the chemical fume hood sash is at the appropriate working height.

-

Place all necessary equipment, including a designated waste container, inside the fume hood. This minimizes movement in and out of the controlled area.

-

-

Weighing :

-

Tare the analytical balance with the weighing boat.

-

Carefully open the container of 1-Benzyl-3-methylpyrrolidin-3-amine. Avoid creating puffs of air that could aerosolize the compound.

-

Using a clean spatula, transfer the desired amount of the compound to the weighing boat. Perform this action slowly and deliberately to prevent spillage.

-

Securely close the source container immediately after dispensing. This prevents contamination and release to the atmosphere.

-

-

Transfer and Dissolution :

-

Carefully transfer the weighed compound into the volumetric flask.

-

Add a small amount of anhydrous DMSO (approximately half the final volume) to the flask.

-

Stopper the flask and gently swirl to dissolve the compound. Sonication may be used if necessary, ensuring the flask is sealed to prevent aerosol generation.

-

-

Final Dilution :

-

Once the solid is fully dissolved, add DMSO to the calibration mark on the volumetric flask.

-

Stopper and invert the flask several times to ensure the solution is homogeneous.

-

-

Cleanup :

-

Dispose of the weighing boat, any contaminated wipes, and pipette tips into the designated hazardous waste container located inside the fume hood.[2][6]

-

Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent and then a cleaning agent.

-

Remove PPE in the correct order (gloves first, then face shield, goggles, and lab coat) to avoid self-contamination.

-

Wash hands thoroughly with soap and water.

-

Emergency Response Protocols

Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures.[4]

Personnel Exposure

The primary response is to remove the individual from the source of contamination and decontaminate them immediately.

-

Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[2][10] Seek immediate medical attention. The prolonged flushing is necessary to neutralize and remove the corrosive amine.

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.

-

Inhalation : Move the person to fresh air.[2][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]

-

Ingestion : Do NOT induce vomiting.[2][10] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. Inducing vomiting can cause further damage to the esophagus from the corrosive material.

Emergency Response Workflow Diagram

Caption: Workflow for first aid response to chemical exposure.

Spill Response

-

Small Spill (in fume hood) :

-

Ensure personal protective equipment is adequate.

-

Contain the spill with an inert absorbent material like vermiculite or sand.[8] Do not use combustible materials.

-

Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spill (outside fume hood) :

-

Evacuate all non-essential personnel from the area immediately.[11]

-

Alert laboratory safety personnel and emergency services.

-

If safe to do so, increase ventilation and close off the area.

-

Do not attempt to clean up a large spill without proper training and equipment, including respiratory protection.[11]

-

Storage and Waste Disposal

Proper storage is essential for maintaining the chemical's integrity and preventing accidents. Disposal must comply with all local, state, and federal regulations.

-

Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6] Keep away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[5][7][12] The storage area should be secured and accessible only to authorized personnel.[2][6]

-

Waste Disposal : All waste containing 1-Benzyl-3-methylpyrrolidin-3-amine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[2][7] Dispose of contents and containers at an approved waste disposal plant.[2][6] Do not mix with other waste streams unless compatibility is confirmed. Never dispose of this chemical down the drain.[8]

References

-

Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

-

Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. [Link]

-

Loba Chemie. SAFETY DATA SHEET: PYRROLIDINE FOR SYNTHESIS. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756613, 1-Benzyl-3-aminopyrrolidine. Retrieved January 13, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69890, 1-Benzyl-3-pyrrolidinone. Retrieved January 13, 2026, from [Link].

-

Berg Chilling Systems. (n.d.). Emergency Preparedness 101: How to Respond to Ammonia Spills. [Link]

-

Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643472, (R)-(+)-1-Benzyl-3-pyrrolidinol. Retrieved January 13, 2026, from [Link].

Sources

- 1. 1-Benzyl-3-aminopyrrolidine | C11H16N2 | CID 2756613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO | CID 643472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. diplomatacomercial.com [diplomatacomercial.com]

- 5. AMINES, [CORROSIVE LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. lobachemie.com [lobachemie.com]

- 11. Emergency Preparedness 101: How to Respond to Ammonia Spills - Berg Chilling Systems Inc. [berg-group.com]

- 12. MIXTURE OF ORGANIC AMINES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Thermodynamic Stability of 1-Benzyl-3-methylpyrrolidin-3-amine: A Technical Guide for Drug Development Professionals

Abstract

1-Benzyl-3-methylpyrrolidin-3-amine is a substituted pyrrolidine derivative with potential applications in drug discovery as a versatile scaffold.[1] The pyrrolidine ring is a common motif in many FDA-approved drugs, valued for its ability to explore pharmacophore space three-dimensionally.[1][2] Understanding the thermodynamic stability of this molecule is paramount for its successful development as a pharmaceutical agent, influencing its synthesis, formulation, shelf-life, and ultimately, its safety and efficacy. This guide provides an in-depth analysis of the factors governing the thermodynamic stability of 1-Benzyl-3-methylpyrrolidin-3-amine, outlines robust experimental and computational methodologies for its assessment, and offers insights into potential degradation pathways. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related structures and established principles of physical organic chemistry to provide a comprehensive framework for its stability evaluation.

Introduction: The Significance of Thermodynamic Stability in Drug Development